

6-Cyano-1-ethylbenzoimidazole chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Cyano-1-ethylbenzoimidazole

Cat. No.: B059692

[Get Quote](#)

An In-depth Technical Guide to 6-Cyano-1-ethylbenzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of **6-Cyano-1-ethylbenzoimidazole**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from structurally related molecules to offer a predictive yet scientifically grounded resource.

Chemical Structure and Properties

6-Cyano-1-ethylbenzoimidazole, also known as 1-ethyl-1H-benzo[d]imidazole-6-carbonitrile, is a heterocyclic aromatic compound. Its structure consists of a benzimidazole core, which is a fusion of benzene and imidazole rings, substituted with a cyano group at the 6-position and an ethyl group at the 1-position of the imidazole ring.

Chemical Structure:

Caption: Chemical structure of **6-Cyano-1-ethylbenzoimidazole**.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of **6-Cyano-1-ethylbenzoimidazole**. These values are estimated based on its structure and data from similar compounds.

Property	Value
Molecular Formula	C ₁₀ H ₉ N ₃
Molecular Weight	171.20 g/mol
CAS Number	1215205-91-6
Appearance	Predicted to be a solid at room temperature
Melting Point	Not available
Boiling Point	Not available
Solubility	Predicted to be soluble in organic solvents like DMF, DMSO, and alcohols.
pKa	Not available

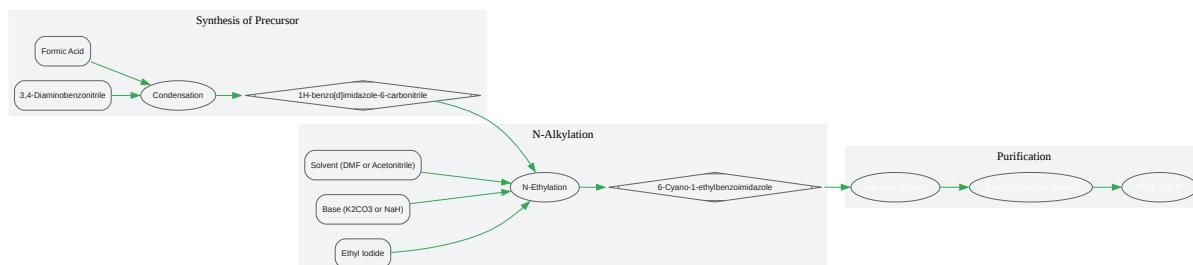
Spectral Data (Predicted)

While experimental spectra for **6-Cyano-1-ethylbenzoimidazole** are not readily available in the public domain, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established increments for substituents on a benzimidazole core.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.3	s	1H	H2
~8.1	d	1H	H7
~7.8	d	1H	H4
~7.5	dd	1H	H5
~4.3	q	2H	-CH ₂ -CH ₃
~1.5	t	3H	-CH ₂ -CH ₃

Table 2: Predicted ¹³C NMR Spectral Data


Chemical Shift (ppm)	Assignment
~145	C2
~143	C7a
~135	C3a
~127	C5
~125	C4
~120	C6
~119	-C≡N
~112	C7
~106	C-CN
~42	-CH ₂ -CH ₃
~15	-CH ₂ -CH ₃

Synthesis and Experimental Protocols

A specific, published synthesis protocol for **6-Cyano-1-ethylbenzoimidazole** is not currently available. However, a plausible and efficient synthetic route would involve the N-alkylation of the precursor, 1H-benzo[d]imidazole-6-carbonitrile.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available substituted o-phenylenediamine or by functionalizing the benzimidazole core followed by N-alkylation. A common and direct approach is the N-ethylation of 6-cyanobenzimidazole.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **6-Cyano-1-ethylbenzoimidazole**.

Detailed Experimental Protocol (Proposed)

This protocol describes the N-alkylation of 1H-benzo[d]imidazole-6-carbonitrile using ethyl iodide and potassium carbonate.

Materials:

- 1H-benzo[d]imidazole-6-carbonitrile
- Ethyl iodide (EtI)
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

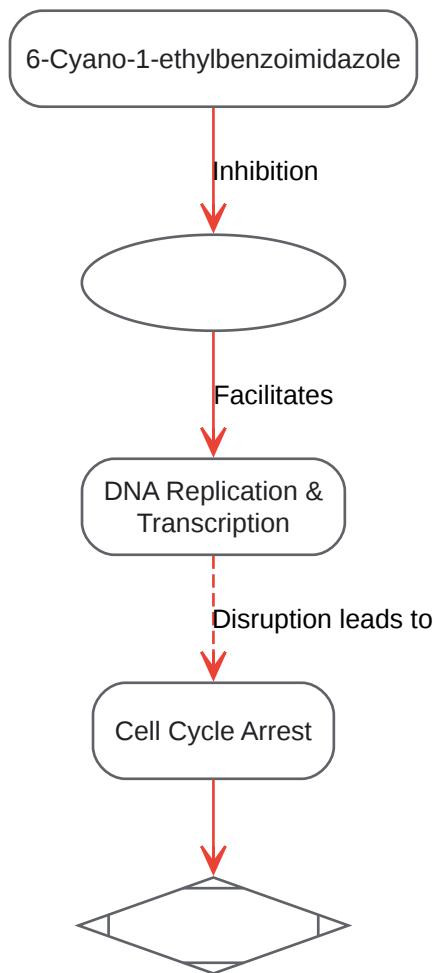
Procedure:

- To a solution of 1H-benzo[d]imidazole-6-carbonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
- Stir the suspension at room temperature for 30 minutes.
- Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **6-Cyano-1-ethylbenzimidazole**.

Biological Activity and Potential Applications

Direct biological studies on **6-Cyano-1-ethylbenzimidazole** have not been reported.


However, the benzimidazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Known Activities of Substituted Benzimidazoles

- Anticancer: Many benzimidazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Their mechanisms of action often involve the inhibition of key enzymes like topoisomerase or interference with microtubule polymerization.[\[8\]](#)
- Antimicrobial: The benzimidazole core is present in several antifungal and antibacterial agents.[\[3\]](#)[\[9\]](#) These compounds can act by inhibiting microbial growth through various mechanisms.
- Other Activities: Substituted benzimidazoles have also been investigated for their potential as antiviral, anti-inflammatory, and antihypertensive agents.[\[1\]](#)

Potential Signaling Pathways

Given the known anticancer activity of similar compounds, **6-Cyano-1-ethylbenzimidazole** could potentially interact with pathways crucial for cell proliferation and survival. A plausible, though unconfirmed, mechanism could involve the inhibition of topoisomerase, an enzyme vital for DNA replication and repair.

[Click to download full resolution via product page](#)

Caption: A potential mechanism of action via topoisomerase inhibition.

Conclusion

6-Cyano-1-ethylbenzoimidazole is a benzimidazole derivative with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route. The information on the biological activities of related compounds suggests that **6-Cyano-1-ethylbenzoimidazole** could be a valuable candidate for screening in anticancer and antimicrobial assays. Further experimental validation of the properties and biological activities outlined in this guide is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic and antimicrobial potential of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothiazole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Cyano-1-ethylbenzoimidazole chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b059692#6-cyano-1-ethylbenzoimidazole-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com